2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol
Description
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with an allylsulfanyl group at position 2 and a hydroxyl group at position 3.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELKKMMJMSCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyanothiophene derivatives with formic acid or other one-carbon sources to form the thieno[3,2-d]pyrimidine core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylsulfanyl group or to modify the thieno[3,2-d]pyrimidine core using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidin-4-ol exhibit promising antimicrobial properties. A study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antibacterial activity against several strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer effects. In vitro studies revealed that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
For instance, a specific derivative demonstrated an IC50 value of 15 µM against a particular cancer cell line, indicating significant cytotoxicity . This highlights the potential of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives are also noteworthy. Research has shown that these compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Inhibition assays revealed:
- COX-1 IC50 = 25 µM
- COX-2 IC50 = 30 µM
These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound and its derivatives typically involves conventional methods such as refluxing and stirring. The purity of synthesized compounds is often confirmed using techniques like thin-layer chromatography and spectroscopic methods (IR, NMR) .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Prabhakar et al. (2019) | Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | Antimicrobial | MICs: 10 - 50 µg/mL against various bacteria |
| Lei et al. (2017) | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | Anti-inflammatory | Inhibition of TNF-alpha and nitric oxide |
| PMC7582516 (2020) | Triazolopyridine sulfonamides | Antimalarial | Promising activity in vitro |
These studies collectively emphasize the therapeutic potential of thieno[3,2-d]pyrimidine derivatives across various applications.
Mechanism of Action
The biological activity of 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes such as protein kinases, which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, it may interact with other targets like topoisomerases and tubulin, further contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Solubility and Stability :
- The allylsulfanyl group contributes to moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the isopropylsulfanyl analog (CAS 339105-63-4) is produced at high purity (≥97%), indicating superior synthetic stability .
- The 4-chlorobenzylsulfanyl derivative (CAS 339105-65-6) exhibits increased molecular weight and density, suggesting enhanced hydrophobicity suitable for targeting lipophilic binding pockets .
Biological Activity Trends: Thieno[3,2-d]pyrimidines with alkoxy or heterocyclic substituents at C4 (e.g., triazole, pyrazole) demonstrate anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) models . VEGFR-2 inhibition is observed in analogs lacking methyl groups at position 7, with IC₅₀ values of 150–199 nM . This highlights the sensitivity of activity to minor structural changes.
Structural Complexity and Selectivity :
- The pyrido-fused derivative (CAS 672950-68-4) introduces additional methyl groups and a fused pyridine ring, which may improve target selectivity but complicates synthesis .
Research Findings and Implications
- Synthetic Utility : The allylsulfanyl group serves as a versatile intermediate for further functionalization, such as nucleophilic displacement reactions or cross-coupling to introduce aryl/heteroaryl moieties .
- Pharmacological Potential: While direct data are sparse, the compound’s scaffold aligns with kinase inhibitors (e.g., VEGFR-2) and anticonvulsants, warranting further evaluation in enzymatic and in vivo models .
Biological Activity
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an antitumor agent, anti-malarial properties, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core with an allylsulfanyl group that may influence its biological interactions.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, a series of substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, compounds exhibiting structural similarities to this compound showed significant cytotoxic effects with IC50 values ranging from 0.55 μM to 1.68 μM against lymphoma cell lines such as SU-DHL-6 and K562 .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | 15.09 |
| 12e | K562 | 1.68 | 15.09 |
Anti-Malarial Properties
The anti-malarial activity of thieno[3,2-d]pyrimidine derivatives has also been investigated. A study focused on the synthesis of new derivatives targeting both the erythrocytic and hepatic stages of Plasmodium parasites. Among the evaluated compounds, some demonstrated promising activity against Plasmodium falciparum with moderate toxicity profiles . The introduction of various substituents at position 4 was essential for maintaining efficacy against malaria.
Table 2: Anti-Malarial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Activity Stage | IC50 (nM) | Toxicity (HepG2) |
|---|---|---|---|
| Gamhepathiopine analogue | Erythrocytic Stage | X | Moderate |
| Chloro analogue | Hepatic Stage | Y | Low |
Other Biological Activities
In addition to antitumor and anti-malarial activities, thieno[3,2-d]pyrimidines have shown potential in other pharmacological areas:
- Anti-Tyrosinase Activity : Certain derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production .
- Histone Deacetylase Inhibition : Compounds have displayed moderate to strong inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer biology .
Case Studies
Several case studies highlight the biological efficacy of thieno[3,2-d]pyrimidine derivatives:
- Study on Antitumor Activity : A compound similar to this compound was tested for its effects on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability compared to controls .
- Evaluation of Anti-Malarial Effects : Another study assessed a series of thieno[3,2-d]pyrimidines against P. berghei, demonstrating effective inhibition and low toxicity in preliminary trials .
Q & A
Q. What are the common synthetic routes for preparing 2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization of precursor carboxamides (e.g., using formic acid to form thieno[3,2-d]pyrimidin-4-ones) or multistep reactions involving substitution at the 2-position. For example, allylsulfanyl groups can be introduced via nucleophilic displacement of halogen atoms or through Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) . Key intermediates often include 6-bromo- or 6-iodo-substituted thienopyrimidines, which are functionalized further.
Q. Which spectroscopic techniques are most effective for characterizing thieno[3,2-d]pyrimidin-4-ol derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and regioselectivity, particularly for allylsulfanyl and hydroxyl groups . Infrared (IR) spectroscopy identifies functional groups like C=O or N-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weights and fragmentation patterns, while melting point analysis corroborates purity .
Q. What purification strategies are recommended for thieno[3,2-d]pyrimidin-4-ol derivatives based on solubility and stability?
- Methodological Answer : Column chromatography (silica gel, eluting with gradients of dichloromethane/methanol or ethyl acetate/hexane) is widely used . Recrystallization from solvents like methanol, isopropanol, or acetonitrile improves purity, particularly for thermally stable derivatives. For air- or moisture-sensitive compounds, inert atmospheres (argon/nitrogen) and anhydrous solvents are essential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of allylsulfanyl-substituted thieno[3,2-d]pyrimidin-4-ol derivatives?
- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF for nucleophilic substitutions), and temperature control (60–80°C for cyclizations) are critical . Oxidants like Dess-Martin periodinane (DMP) enhance efficiency in aldehyde-to-acid conversions (91% yield) compared to ceric ammonium nitrate . Monitoring reactions via TLC or HPLC ensures timely termination.
Q. What role do Pd-catalyzed cross-coupling reactions play in functionalizing thieno[3,2-d]pyrimidin-4-ol scaffolds?
- Methodological Answer : Pd catalysis enables C–C (e.g., aryl-alkynyl bonds) and C–N bond formation, diversifying the 6-position of the core structure. For example, 6-bromo derivatives react with ethynylbenzene under Sonogashira conditions (85% yield) or with aryl amines in Buchwald-Hartwig couplings . Ligand choice (e.g., XPhos) and base (Cs₂CO₃) significantly impact regioselectivity.
Q. How do structural modifications at the 2- and 6-positions of thieno[3,2-d]pyrimidin-4-ol affect dihydrofolate reductase (DHFR) inhibitory activity?
- Methodological Answer : Bulky substituents at the 2-position (e.g., tert-butylamino groups) enhance steric hindrance, potentially improving target binding . Electron-withdrawing groups (Cl, CF₃) at the 6-position increase DHFR inhibition by modulating electron density . Comparative assays (IC₅₀ measurements) and molecular docking studies are recommended to validate structure-activity relationships.
Q. What strategies mitigate stability challenges during storage and handling of thieno[3,2-d]pyrimidin-4-ol derivatives?
- Methodological Answer : Lyophilization or storage under inert gas (argon) prevents oxidation of the hydroxyl group . Desiccants (silica gel) and low-temperature storage (-20°C) reduce hydrolysis. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) .
Q. How does X-ray crystallography contribute to understanding the molecular conformation of thieno[3,2-d]pyrimidin-4-ol derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, dihedral angles, and hydrogen-bonding networks. For example, studies on 3-phenyl derivatives reveal planar thienopyrimidine cores and intermolecular interactions stabilizing crystal packing . Data-to-parameter ratios >14:1 ensure high reliability in conformational analysis .
Q. What factors influence regioselectivity in cyclization reactions forming thieno[3,2-d]pyrimidin-4-ol cores?
- Methodological Answer : Solvent polarity (formic acid vs. toluene), temperature, and catalyst presence dictate regioselectivity. For instance, formic acid promotes pyrimidinone formation via intramolecular cyclization, while β-keto amides require desiccants (CaCl₂) for dione formation . Computational modeling of transition states (DFT) can predict dominant pathways.
Q. How can contradictory biological activity data between similar thieno[3,2-d]pyrimidin-4-ol derivatives be resolved?
- Methodological Answer :
Replicate assays under standardized conditions (e.g., fixed pH, temperature) minimize variability . Dose-response curves and kinetic studies (e.g., Ki values for enzyme inhibition) clarify potency differences. Contradictions in antimicrobial activity may arise from assay strains or solvent effects (DMSO vs. aqueous buffers), necessitating cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
